Product packaging for Methyl 2-(4-amino-3-iodophenyl)acetate(Cat. No.:CAS No. 374933-81-0)

Methyl 2-(4-amino-3-iodophenyl)acetate

Cat. No.: B1502541
CAS No.: 374933-81-0
M. Wt: 291.09 g/mol
InChI Key: MXBSIPDRHYJKQR-UHFFFAOYSA-N
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Description

Structural Overview and Significance

Methyl 2-(4-amino-3-iodophenyl)acetate is characterized by a phenyl ring bearing an amino group at the para (4) position and an iodine atom at the meta (3) position, connected to a methyl acetate moiety. This arrangement of functional groups creates a molecule with multiple reactive sites, making it valuable for various synthetic transformations. The compound has a molecular formula of C9H10INO2 with a molecular weight of 291.086 g/mol and an exact mass of 290.976 g/mol.

The structural significance of this compound lies in its unique combination of functional groups. The amino group provides nucleophilic properties and potential for further derivatization, while the iodine atom serves as an excellent site for cross-coupling reactions. The methyl ester functionality offers additional synthetic opportunities through transformations such as hydrolysis, transesterification, and reduction.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C9H10INO2
Molecular Weight 291.086 g/mol
Exact Mass 290.976 g/mol
Polar Surface Area (PSA) 52.32 Ų
LogP 2.17010
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

The physical properties of this compound contribute to its utility in chemical research. The moderate LogP value suggests a balance between lipophilicity and hydrophilicity, potentially influencing its solubility profile in various solvents. The presence of both hydrogen bond donors and acceptors enables intermolecular interactions that can affect crystallization behavior and reactivity patterns.

Historical Context and Discovery

The specific historical development of this compound is not extensively documented in the available literature. However, this compound belongs to the broader class of halogenated aromatic esters that have been systematically studied since the mid-20th century as part of the advancement of synthetic organic chemistry.

Patent literature provides some context for the development and use of this compound. Notably, this compound appears in patents from Galapagos NV (WO2013/117649 A1, 2013), where it was employed as an intermediate in the synthesis of bioactive compounds. This suggests its recognition as a valuable building block in pharmaceutical research during the early 2010s.

The synthetic methodology for preparing this compound likely evolved from general approaches to selectively halogenated anilines. Similar compounds, such as ethyl 2-(4-amino-3-iodophenyl)acetate, have been synthesized through the iodination of ethyl 2-(4-aminophenyl)acetate using N-iodosuccinimide in acetonitrile under reflux conditions. This reaction typically proceeds with good yields (around 90%) and demonstrates the feasibility of selective iodination at the position ortho to the amino group due to the directing effect of the amino substituent.

A related synthetic approach is documented in the literature for methyl 4-amino-3-iodobenzoate, which was prepared through the iodination of methyl 4-aminobenzoate using iodine monochloride in acetic acid, proceeding with a 74% yield. This methodology likely represents a parallel development in the synthesis of iodinated aniline derivatives.

Nomenclature and Classification

This compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. The name systematically describes the structure, with each component indicating specific structural elements:

  • "Methyl" - denotes the methyl ester group
  • "2-" - indicates the position of attachment to the acetate portion
  • "(4-amino-3-iodophenyl)" - describes the substituted aromatic ring with its amino and iodine substituents
  • "acetate" - identifies the acetate functional group

In chemical classification systems, this compound can be categorized in multiple ways:

  • As a phenylacetic acid ester derivative
  • As a halogenated aniline compound
  • As an aryl iodide
  • As a meta-halogenated, para-amino aromatic compound

The compound is uniquely identified by several standard chemical identifiers:

Table 2: Chemical Identifiers for this compound

Identifier Type Code Source
CAS Registry Number 374933-81-0
MDL Number MFCD17676206
InChI InChI=1S/C9H10INO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3
InChIKey MXBSIPDRHYJKQR-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC(=C(C=C1)N)I

These identifiers enable precise identification of the compound in chemical databases and literature, facilitating research and information exchange among scientists working with this compound.

Applications in Chemical Research

This compound serves as a versatile building block in organic synthesis and chemical research, with applications spanning multiple areas:

  • Synthetic Intermediate in Pharmaceutical Development

    The compound has been utilized in the development of pharmaceutical candidates, as evidenced by its appearance in patents from companies such as Galapagos NV. Its structural features make it particularly valuable for constructing more complex molecules with potential biological activity.

  • Cross-Coupling Reactions

    The iodine substituent makes this compound an excellent substrate for various palladium-catalyzed coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of diverse structural elements at the iodine position.

    A notable example is its potential application in macrocyclization reactions via Sonogashira coupling, similar to processes documented for related iodinated anilines. The strategic positioning of the iodine atom provides regioselectivity in these transformations.

  • Heterocyclic Chemistry

    The compound can serve as a precursor for the synthesis of various heterocyclic compounds, including triazole and pyran derivatives, which often exhibit interesting biological properties. The amino group provides a versatile handle for constructing nitrogen-containing heterocycles.

  • Functional Group Transformations

    This compound offers multiple sites for chemical modification:

    • The ester group can undergo hydrolysis, transesterification, or reduction
    • The amino group can be diazotized, acylated, or participate in various condensation reactions
    • The iodine position can be functionalized through coupling reactions or metal-halogen exchange

Table 3: Comparison with Structurally Related Compounds

Compound Molecular Formula Molecular Weight Distinctive Features Relative Advantages
This compound C9H10INO2 291.086 g/mol Iodine at 3-position, amino at 4-position Versatile coupling partner, multiple reactive sites
Ethyl 2-(4-amino-3-iodophenyl)acetate C10H12INO2 305.11 g/mol Ethyl ester instead of methyl Slightly increased lipophilicity, different ester reactivity
2-(4-Amino-3-iodophenyl)acetic acid C8H8INO2 277.06 g/mol Free carboxylic acid Direct access to amide formation, different solubility profile
Methyl 2-(4-amino-3-methoxyphenyl)acetate C10H13NO3 195.21 g/mol Methoxy group instead of iodine Different electronic effects, no halogen coupling capability

In research settings, this compound can be characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography. These methods provide detailed structural information that confirms the identity and purity of the compound before its use in synthetic applications.

The diversity of potential transformations possible with this compound continues to make it a valuable tool in the chemical researcher's arsenal, particularly for those engaged in the development of new synthetic methodologies and the construction of structurally complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10INO2 B1502541 Methyl 2-(4-amino-3-iodophenyl)acetate CAS No. 374933-81-0

Properties

IUPAC Name

methyl 2-(4-amino-3-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSIPDRHYJKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677412
Record name Methyl (4-amino-3-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374933-81-0
Record name Methyl (4-amino-3-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(4-amino-3-iodophenyl)acetate features a unique molecular structure characterized by:

  • Molecular Formula : C9H10INO2
  • Molecular Weight : 291.09 g/mol
  • CAS Number : 374933-81-0

The compound contains an amino group, an iodine atom, and a methyl ester group, which contribute to its diverse reactivity and biological interactions.

Scientific Research Applications

1. Medicinal Chemistry

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various human tumor cell lines. Studies have shown that compounds with similar structures can reduce the viability of cancer cells at nanomolar concentrations.
  • Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent. Modifications to its structure have resulted in derivatives with low minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, suggesting strong antibacterial activity .

2. Organic Synthesis

  • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

3. Biological Studies

  • The compound is utilized as a probe in biological studies to investigate the role of iodine in biological systems. Its interactions with enzymes and receptors provide insights into biochemical pathways and mechanisms .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that:

  • Substituent Positioning : The positioning of functional groups significantly impacts biological activity. For instance, electron-withdrawing or donating groups can enhance or diminish efficacy.
  • Compound Variations : Alterations in the methyl ester group influence solubility and bioavailability, affecting overall therapeutic potential .

Case Studies

Several studies highlight the biological effects and applications of this compound:

Study FocusFindings
Antitumor EfficacyA study showed significant reduction in cytogenetically abnormal cells in patients with myelodysplastic syndromes.
Antimicrobial TestingDerivatives exhibited MIC values as low as 0.0048 mg/mL against E. coli, indicating strong antibacterial potential.

Data Summary

CompoundActivity TypeMIC (mg/mL)Notes
This compoundAntitumorN/AEffective against human tumor cell lines
Derivative AAntibacterial0.0048Strong activity against E. coli
Derivative BAntifungal0.039Active against C. albicans

Mechanism of Action

The compound exerts its effects through its molecular interactions with specific targets. The amino group can form hydrogen bonds, while the iodine atom can engage in halogen bonding. These interactions can influence biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 2-(4-amino-3-iodophenyl)acetate with structurally related phenylacetate esters, highlighting substituent effects:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound 374933-81-0 C₉H₁₀INO₂ 291.09 -NH₂ (para), -I (meta) Antimicrobial intermediate
Methyl 2-{[4-(trifluoromethyl)phenyl]amino}acetate 43051-46-3 C₁₀H₁₀F₃NO₂ 233.19 -NH-C₆H₄-CF₃ (para) Not specified (pharmaceutical research)
Methyl 2-[({2-[(4-chlorophenyl)thio]-3-pyridyl}carbonyl)amino]acetate - C₁₅H₁₃ClN₂O₃S 336.79 -Cl (para), pyridyl-thio group Synthetic intermediate
2-[4-(3-[(4-Amino-3-iodophenyl)methyl]xanthinyl)phenoxy]acetic acid 12626-17-4 C₂₃H₂₀IN₅O₄ 565.24 -NH₂ (para), -I (meta), xanthine Pharmacological studies

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The iodo (-I) group in the target compound is electron-withdrawing, while the trifluoromethyl (-CF₃) group in the analog (CAS 43051-46-3) is strongly electron-withdrawing but lacks hydrogen-bonding capability. This difference influences reactivity in substitution and coupling reactions .
  • Amino Group Positioning: The para-amino group in the target compound enhances solubility in polar solvents, whereas analogs with meta or ortho substituents (e.g., -Cl in ) may exhibit steric hindrance or reduced nucleophilicity.

Physical and Chemical Properties

Property This compound Methyl 2-{[4-(trifluoromethyl)phenyl]amino}acetate
Molecular Weight 291.09 g/mol 233.19 g/mol
Solubility Moderate in polar solvents High in organic solvents (due to -CF₃)
Stability Requires refrigeration (2–8°C) Stable at room temperature
Hydrogen Bonding Capacity High (due to -NH₂) Low (no proton-donating groups)

Note: The iodo group increases molecular weight significantly compared to lighter halogens (e.g., -Cl), affecting crystallinity and spectroscopic properties .

Biological Activity

Methyl 2-(4-amino-3-iodophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amino and iodine substituents on the aromatic ring, which are crucial for its biological interactions. The presence of the iodine atom enhances the compound's lipophilicity and may improve binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, facilitating enzyme inhibition or activation.
  • Halogen Bonding : The iodine atom participates in halogen bonding, which can enhance binding specificity and affinity towards molecular targets, including receptors and enzymes.

Biological Activity Overview

This compound has shown promising biological activities across various studies:

Antitumor Activity

Research indicates that compounds with similar structures exhibit potent antitumor effects. For instance, derivatives of related compounds have demonstrated significant cytotoxicity against human tumor cell lines at nanomolar concentrations. The cytotoxicity is often dependent on the nature and position of substituents on the aromatic rings .

Antimicrobial Properties

This compound and its derivatives have also been evaluated for antimicrobial activity. Studies show that modifications to the structure can lead to enhanced antibacterial and antifungal properties. For example, certain derivatives exhibited low minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituent Positioning : The position of functional groups significantly impacts the biological activity. For example, introducing electron-withdrawing or electron-donating groups at specific positions can enhance or diminish activity.
  • Compound Variations : Variations in the methyl ester group also influence solubility and bioavailability, affecting overall efficacy in biological systems .

Case Studies

Several studies have documented the biological effects of this compound:

  • Antitumor Efficacy : A study demonstrated that a related compound showed a significant reduction in cytogenetically abnormal cells in patients with myelodysplastic syndromes, highlighting its potential as a therapeutic agent .
  • Antimicrobial Testing : Another investigation assessed various derivatives against a panel of bacterial strains, reporting MIC values as low as 0.0048 mg/mL for compounds with optimal substitutions .

Data Summary

CompoundActivity TypeMIC (mg/mL)Notes
This compoundAntitumorN/AEffective against human tumor cell lines
Derivative AAntibacterial0.0048Strong activity against E. coli
Derivative BAntifungal0.039Active against C. albicans

Preparation Methods

Starting Material and Reaction Conditions

Reaction Outcome and Product Isolation

  • The reaction produces a mixture of acetylated products, mainly 2'-iodo-4'-methoxyacetophenone and 2'-methoxy-4'-iodoacetophenone, along with minor phenolic derivatives.
  • Fractional distillation and chromatographic separation yield the desired iodinated acetophenones.
  • Demethylation and methylation steps are used to manipulate the methoxy and hydroxy substituents on the aromatic ring.

Key Findings

  • The Friedel-Crafts acetylation of 3-iodoanisole predominantly yields 2'-iodo-4'-methoxyacetophenone and 2'-hydroxy-4'-iodoacetophenone rather than the previously reported isomers.
  • The yields of some intermediates are low, which limits the overall efficiency of this route.
  • The Ullmann condensation of these acetophenones with methyl bromo- or iodo-veratrate followed by hydrolysis can produce biphenylcarboxylic acids, which are precursors for further transformations toward the target compound.

Reduction and Post-Treatment of Iodinated Intermediates

An alternative method involves the reduction of iodinated aromatic precursors under mild conditions, followed by work-up to isolate the amino ester.

Reaction Components and Conditions

  • Reagents: Trifluoroacetic acid, triethylsilane
  • Temperature: Initial mixing at 0-5 °C, reaction at 15-25 °C
  • Post-Treatment: Concentration under vacuum, pH adjustment with sodium hydroxide and hydrochloric acid, extraction with ethereal solvents (e.g., methyl tertiary butyl ether)

Procedure Summary

  • The iodinated compound (formula II) is mixed with trifluoroacetic acid at low temperature.
  • Triethylsilane is added dropwise to facilitate reduction.
  • After completion, the reaction mixture is concentrated, and the pH is adjusted sequentially to extract and purify the product.
  • The aqueous and organic phases are manipulated to isolate the methyl 2-(4-amino-3-iodophenyl)acetate in high purity.

Advantages

  • The method avoids the use of environmentally harmful reagents such as thionyl chloride.
  • The reaction conditions are mild and suitable for scale-up.
  • The process yields a product with fewer isomeric impurities compared to other methods, improving industrial applicability.

Comparative Data Table of Preparation Methods

Aspect Friedel-Crafts Acetylation Route Reduction and Post-Treatment Method
Starting Material 3-iodoanisole Iodinated aromatic compound (formula II)
Key Reagents Acetyl chloride, AlCl3, CS2 Trifluoroacetic acid, triethylsilane
Temperature Range 0 °C to gentle boiling (~30 min each step) 0-5 °C for mixing, 15-25 °C for reaction
Product Purification Fractional distillation, chromatography Vacuum concentration, pH adjustment, extraction
Yield Moderate to low (due to side products) Higher yield, fewer isomeric impurities
Environmental Considerations Uses AlCl3 and CS2, some toxic byproducts Avoids thionyl chloride, milder conditions
Industrial Suitability Limited by isomeric impurities and yield Suitable for industrial scale

Research Findings and Notes

  • The Friedel-Crafts acetylation method, although classical, suffers from the formation of multiple isomeric products, complicating purification and lowering overall yield.
  • The reduction method using trifluoroacetic acid and triethylsilane offers a cleaner, more selective pathway to the amino ester, with well-defined work-up steps to isolate the product.
  • Post-reaction pH adjustments are critical for effective separation of the aqueous and organic layers and to ensure high purity of the final compound.
  • Avoidance of environmentally hazardous reagents in the reduction method aligns with green chemistry principles and industrial feasibility.

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 2-(4-amino-3-iodophenyl)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

Nitro Reduction : Starting from methyl 2-(4-nitro-3-iodophenyl)acetate, reduce the nitro group to an amine using catalytic hydrogenation or microwave-assisted methods with ammonium formate as a hydrogen transfer agent. Microwave synthesis reduces reaction time to 20–45 minutes with yields of 81–96% .

Protection/Deprotection : Amino groups may require protection (e.g., Boc) during subsequent reactions to avoid side reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation.

Q. Key Considerations :

  • Microwave methods enhance reaction efficiency but require precise temperature control.
  • Conventional methods may offer scalability but with longer reaction times.

Q. Table 1: Comparison of Synthetic Methods

MethodReaction TimeYield (%)Purity (HPLC)
Conventional Heating6–12 hours70–85>95%
Microwave-Assisted20–45 minutes81–96>98%

Q. Q2. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker APEX-II diffractometer) with Mo Kα radiation (λ = 0.71073 Å) .

Structure Solution : Employ direct methods (SHELXS/SHELXD) for phase determination .

Refinement : Refine anisotropically using SHELXL, incorporating hydrogen atoms in calculated positions. Monitor R-factor convergence (e.g., R1 < 0.05) .

Visualization : ORTEP-3 or WinGX for displacement ellipsoid plots and packing diagrams .

Q. Key Data from Evidence :

  • Typical crystal system: Monoclinic, space group P2₁/𝑐.
  • Bond lengths: C–I ≈ 2.10 Å, C–N ≈ 1.45 Å .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

NBO Analysis : Identify charge distribution at iodine (electrophilic center) and amine (nucleophilic center).

Transition State Modeling : Simulate Suzuki-Miyaura coupling pathways to predict regioselectivity.

Q. Key Insight :

  • The iodine atom’s polarizability enhances oxidative addition in Pd-catalyzed reactions, while the amino group may require protection to avoid coordination interference.

Q. Q4. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

Methodological Answer:

Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting discrepancies.

2D NMR (COSY, NOESY) : Confirm coupling networks and spatial proximity of protons.

Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived torsion angles .

Q. Example :

  • Aromatic proton splitting in derivatives may arise from hindered rotation of the acetate group, resolved via VT-NMR at –40°C .

Q. Q5. How does the iodine substituent influence the biological activity of this compound in receptor-binding studies?

Methodological Answer:

SAR Studies : Synthesize analogs (e.g., Br, Cl, H substituents) and compare IC₅₀ values in enzyme assays.

Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., tyrosine kinases).

Pharmacokinetic Profiling : Assess metabolic stability (e.g., in vitro hepatic microsome assays) .

Q. Key Finding :

  • The iodine atom enhances lipophilicity and halogen bonding, improving target affinity but potentially reducing solubility.

Q. Q6. What experimental design principles apply to optimizing the regioselectivity of electrophilic substitutions on the phenyl ring?

Methodological Answer:

Directing Group Analysis :

  • Amino group (–NH₂) is a strong para/ortho director.
  • Acetate ester (–OAc) acts as a meta-directing electron-withdrawing group.

Competitive Experiments : Compare bromination (Br₂/FeBr₃) vs. nitration (HNO₃/H₂SO₄) outcomes.

Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to favor desired products.

Q. Example :

  • Nitration at 0°C yields meta-nitro derivatives, while higher temperatures (50°C) favor para products due to steric effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-amino-3-iodophenyl)acetate
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Methyl 2-(4-amino-3-iodophenyl)acetate

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